4-Methoxy-2-(pyrrolidin-1-ylmethyl)benzaldehyde
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Overview
Description
4-Methoxy-2-(pyrrolidin-1-ylmethyl)benzaldehyde is a chemical compound with the molecular formula C13H17NO2. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features a methoxy group, a pyrrolidinylmethyl group, and a benzaldehyde moiety, making it a versatile intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(pyrrolidin-1-ylmethyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(pyrrolidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxy-2-(pyrrolidin-1-ylmethyl)benzoic acid.
Reduction: 4-Methoxy-2-(pyrrolidin-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-2-(pyrrolidin-1-ylmethyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(pyrrolidin-1-ylmethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The pyrrolidinylmethyl group, in particular, plays a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the pyrrolidinylmethyl group, making it less versatile in certain reactions.
2-(Pyrrolidin-1-ylmethyl)benzaldehyde: Lacks the methoxy group, affecting its reactivity and applications.
4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde: A closely related compound with similar properties but different substitution patterns.
Uniqueness
The presence of both the methoxy and pyrrolidinylmethyl groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-methoxy-2-(pyrrolidin-1-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C13H17NO2/c1-16-13-5-4-11(10-15)12(8-13)9-14-6-2-3-7-14/h4-5,8,10H,2-3,6-7,9H2,1H3 |
InChI Key |
ISDPPUCPVWIQFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)CN2CCCC2 |
Origin of Product |
United States |
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